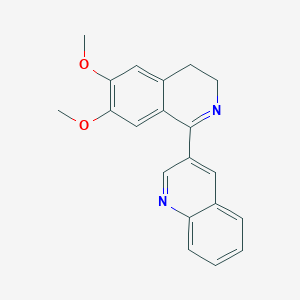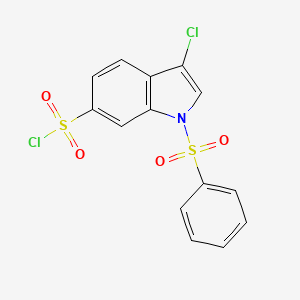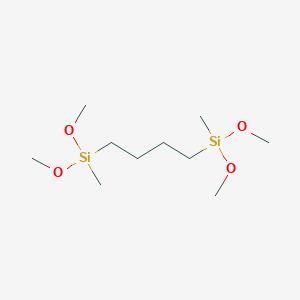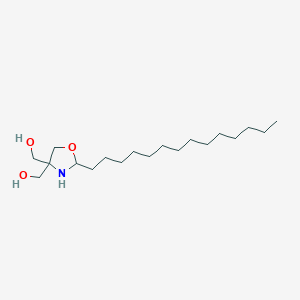![molecular formula C10H14N4O3 B12613503 N-{6-[(2-Aminoethyl)carbamoyl]pyridin-3-yl}glycine CAS No. 919773-14-1](/img/structure/B12613503.png)
N-{6-[(2-Aminoethyl)carbamoyl]pyridin-3-yl}glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{6-[(2-Aminoethyl)carbamoyl]pyridin-3-yl}glycine is a complex organic compound that features a pyridine ring substituted with an aminoethyl carbamoyl group and a glycine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{6-[(2-Aminoethyl)carbamoyl]pyridin-3-yl}glycine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Intermediate: The pyridine ring is functionalized with a carbamoyl group through a reaction with an appropriate carbamoyl chloride.
Introduction of the Aminoethyl Group: The aminoethyl group is introduced via nucleophilic substitution, often using ethylenediamine as a reagent.
Coupling with Glycine: The final step involves coupling the modified pyridine with glycine using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
化学反应分析
Types of Reactions
N-{6-[(2-Aminoethyl)carbamoyl]pyridin-3-yl}glycine can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminoethyl group may yield N-{6-[(2-Oxoethyl)carbamoyl]pyridin-3-yl}glycine.
科学研究应用
N-{6-[(2-Aminoethyl)carbamoyl]pyridin-3-yl}glycine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of novel materials and catalysts.
作用机制
The mechanism of action of N-{6-[(2-Aminoethyl)carbamoyl]pyridin-3-yl}glycine involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various pathways, potentially modulating biological processes.
相似化合物的比较
Similar Compounds
N-(2-Aminoethyl)pyridine-3-carboxamide: Similar structure but lacks the glycine moiety.
N-(2-Aminoethyl)pyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbamoyl group.
Uniqueness
N-{6-[(2-Aminoethyl)carbamoyl]pyridin-3-yl}glycine is unique due to the presence of both the aminoethyl carbamoyl group and the glycine moiety, which may confer distinct biological activities and chemical reactivity compared to its analogs.
属性
CAS 编号 |
919773-14-1 |
|---|---|
分子式 |
C10H14N4O3 |
分子量 |
238.24 g/mol |
IUPAC 名称 |
2-[[6-(2-aminoethylcarbamoyl)pyridin-3-yl]amino]acetic acid |
InChI |
InChI=1S/C10H14N4O3/c11-3-4-12-10(17)8-2-1-7(5-14-8)13-6-9(15)16/h1-2,5,13H,3-4,6,11H2,(H,12,17)(H,15,16) |
InChI 键 |
BCXRAMRXCSRKFQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC=C1NCC(=O)O)C(=O)NCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4-Nitrophenyl)(4-{[(pentyloxy)carbonyl]amino}phenyl)methyl carbonate](/img/structure/B12613427.png)
![6-[5-(3-Bromophenyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12613435.png)



![N~1~,N~2~-Bis[(1R)-2-hydroxy-1-phenylethyl]ethanediamide](/img/structure/B12613461.png)
![Acetic acid;[5-(hydroxymethyl)-2,3-dihydrothiophen-2-yl] acetate](/img/structure/B12613468.png)
![N-[2-(1H-Indol-3-yl)ethyl]-3-methyldodec-2-enamide](/img/structure/B12613469.png)

![4-[2-(Phenylsulfanyl)ethenyl]benzaldehyde](/img/structure/B12613480.png)
![1-(2-{[6-(4-Methylthiophen-2-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12613484.png)
![N-{3-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]phenyl}benzamide](/img/structure/B12613495.png)
![5,5'-Bis{4-[(2S)-2-(pentyloxy)propyl]phenyl}-2,2'-bithiophene](/img/structure/B12613516.png)
